molecular formula C8H9NS B7458729 7,8-dihydro-5H-thiopyrano[4,3-b]pyridine

7,8-dihydro-5H-thiopyrano[4,3-b]pyridine

Cat. No.: B7458729
M. Wt: 151.23 g/mol
InChI Key: QZGCHOXPZGOKBN-UHFFFAOYSA-N
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Description

7,8-dihydro-5H-thiopyrano[4,3-b]pyridine is a bicyclic heterocyclic scaffold of significant interest in medicinal chemistry and anticancer drug discovery . This compound serves as a versatile chemical building block for generating novel derivatives with pharmacological activity. Scientific literature has extensively explored its close analogue, 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine, demonstrating that the thiopyrano-pyrimidine core is a privileged structure for designing inhibitors of the PI3K/Akt/mTOR signaling pathway . This pathway is critically important in cancer cell growth, proliferation, and survival, making it a prime target for therapeutic intervention . Researchers utilize this core structure to develop potential anticancer agents, with synthesized derivatives showing moderate to excellent cytotoxicity against a panel of human cancer cell lines, including A549 (lung), PC-3 (prostate), MCF-7 (breast), and HepG2 (liver) . Structure-Activity Relationship (SAR) studies on these analogues indicate that modifications to the core, such as the introduction of specific carboxamide scaffolds or pyrazoline moieties, can significantly influence both the potency and spectrum of biological activity . The sulfur atom in the thiopyran ring also offers a site for further oxidation, which can be investigated to modulate the compound's electronic properties and biological efficacy . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7,8-dihydro-5H-thiopyrano[4,3-b]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NS/c1-2-7-6-10-5-3-8(7)9-4-1/h1-2,4H,3,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZGCHOXPZGOKBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC2=C1N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 7,8 Dihydro 5h Thiopyrano 4,3 B Pyridine and Its Derivatives

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. lakotalakes.comadvancechemjournal.com For the 7,8-dihydro-5H-thiopyrano[4,3-b]pyridine core, the analysis reveals several logical disconnection points that form the basis for the main synthetic strategies.

The primary disconnections for the thiopyranopyridine skeleton can be made at the bonds forming the fused heterocyclic system. Two general approaches arise from this analysis:

Formation of the pyridine (B92270) ring onto a pre-existing thiopyran ring: This strategy involves disconnecting the C4a-C4b and N-C8a bonds of the pyridine ring. This leads back to a substituted thiopyran precursor, which can then be cyclized with a suitable nitrogen source, often ammonia (B1221849) or its equivalent, along with a carbonyl component. This is analogous to classical pyridine syntheses like the Hantzsch synthesis. lakotalakes.combaranlab.org

Formation of the thiopyran ring onto a pre-existing pyridine ring: This approach involves disconnecting the C-S bonds (C4b-S and S-C5a) of the thiopyran ring. The retrosynthetic precursors would be a suitably functionalized pyridine derivative, typically with substituents at the 3- and 4-positions that can undergo cyclization to form the six-membered sulfur-containing ring.

A further disconnection strategy involves breaking down the structure into three or more simple fragments, which points towards the use of multi-component reactions (MCRs) for a more convergent and atom-economical synthesis. advancechemjournal.com These disconnections guide the design of synthetic routes, as detailed in the following sections.

Direct Synthesis Approaches to the Thiopyrano[4,3-b]pyridine Core

Direct approaches to the thiopyranopyridine core generally involve the stepwise or concerted formation of one of the heterocyclic rings from an appropriately substituted precursor of the other ring.

Cyclization reactions are a cornerstone for the synthesis of heterocyclic systems. In the context of thiopyranopyridines, this typically involves an intramolecular reaction on a linear precursor to form one of the rings.

A relevant example is the synthesis of the analogous thiopyrano[4,3-d]pyrimidine system, which begins with the Dieckmann condensation of methyl dimethyl 3,3'-thiodipropionate to form a thiopyranone core. This thiopyranone is then used as a scaffold to build the fused pyrimidine (B1678525) ring. A similar strategy can be envisioned for the thiopyrano[4,3-b]pyridine target, where a substituted 4-piperidone (B1582916) derivative could undergo reactions to first form the thiopyran ring, followed by aromatization to the pyridine.

Another approach involves the construction of the thiopyran ring onto a pyridine precursor. For instance, a pyridine-3,4-dicarboxylate derivative could be reduced and subsequently treated with a sulfur transfer reagent like Lawesson's reagent or phosphorus pentasulfide to construct the fused thiopyran ring.

Condensation reactions, which form a larger molecule from smaller units with the elimination of a small molecule like water, are widely used for constructing pyridine rings. baranlab.org These strategies can be adapted for the synthesis of the thiopyrano[4,3-b]pyridine core.

A notable strategy involves the condensation of a 1,5-dicarbonyl compound (or its equivalent) with ammonia to form the pyridine ring. baranlab.org For the target molecule, a precursor containing a thiopyran ring functionalized with groups that can be converted into a 1,5-dicarbonyl relationship would be required.

A more direct and efficient method is demonstrated in the synthesis of the related thiochromeno[4,3-b]pyridine system. nih.gov This reaction employs a high-pressure Q-tube-assisted cyclocondensation between thiochroman-4-one (B147511) (a benzothiopyranone) and a 3-oxo-2-arylhydrazonopropanal, mediated by ammonium (B1175870) acetate (B1210297). The proposed mechanism involves an initial condensation to form an alkylidene intermediate, which then cyclizes and dehydrates in the presence of ammonium acetate (acting as the nitrogen source) to form the fused pyridine ring. nih.gov This methodology highlights a powerful condensation strategy for assembling the pyridine portion of the scaffold onto a pre-existing sulfur-containing ring.

Multi-Component Reactions (MCRs) for Diverse Thiopyranopyridine Scaffolds

Multi-component reactions (MCRs) are highly efficient synthetic tools where three or more reactants are combined in a single operation to form a complex product that incorporates portions of all the starting materials. This approach offers significant advantages in terms of atom economy, speed, and the ability to generate diverse molecular libraries.

While specific MCRs for this compound are not extensively documented, the synthesis of analogous fused heterocyclic systems provides a clear blueprint. For example, various pyrazolo[3,4-b]pyridine derivatives have been synthesized via three-component reactions. beilstein-journals.orgnih.gov One such reaction involves the condensation of a 5-aminopyrazole derivative, an arylaldehyde, and a cyclic ketone. beilstein-journals.orgnih.gov By analogy, a three-component reaction between a suitable sulfur-containing ketone (like tetrahydro-4H-thiopyran-4-one), an aldehyde, and an ammonia source could potentially yield the desired thiopyranopyridine scaffold in a single step.

The synthesis of other complex fused pyridines, such as thieno[2,3-b;4,5-b]dipyridines, has also been achieved through one-pot reactions, demonstrating the feasibility of this approach for building complex heterocyclic architectures. researchgate.net

The choice of starting materials is critical in MCRs, as it dictates the structure and diversity of the resulting products.

2H-thiopyran-3,5(4H,6H)-dione: This dione (B5365651) is a valuable precursor for building fused pyrimidine rings, as seen in the synthesis of thiopyrano[4,3-d]pyrimidines. nih.govnih.govsemanticscholar.org In these syntheses, the thiopyranone core reacts with other reagents to form the fused heterocyclic system. For example, a series of 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives were prepared starting from the corresponding thiopyranone. nih.govnih.gov This demonstrates the utility of the thiopyranone scaffold in constructing fused nitrogen-containing heterocycles.

5-Aminopyrazole Derivatives: 5-Aminopyrazoles are exceptionally versatile precursors for the synthesis of a wide range of fused nitrogen heterocycles, particularly pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines. beilstein-journals.orgnih.govnih.gov These compounds contain a nucleophilic amino group and a reactive carbon position (C-4), making them ideal for condensation and cyclization reactions with 1,3-dielectrophiles. researchgate.net For instance, the acid-catalyzed reaction of 5-aminopyrazoles with enaminones leads to the formation of pyrazolo[3,4-b]pyridine derivatives. beilstein-journals.orgnih.gov Three-component reactions involving 5-aminopyrazoles, aldehydes, and active methylene (B1212753) compounds are also common. beilstein-journals.orgnih.gov While not directly leading to a thiopyranopyridine, these examples showcase how a suitably functionalized amine precursor can be a key building block in MCRs for analogous fused pyridine systems.

The table below summarizes the synthesis of various 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives, which are structurally related to the target compound and illustrate the derivatization of the core scaffold. nih.gov

CompoundSubstituent (R)Yield (%)Melting Point (°C)
11b4-(3-fluorophenyl)pyridine amide65.3236.5–238.4
11e4-(4-chlorophenyl)pyridine amide65.1235.3–236.2
11i4-(4-methoxyphenyl)pyridine-carboxamide63.7233.6–235.1

Synthesis of Substituted this compound Derivatives

The generation of substituted analogs of the this compound scaffold is crucial for exploring its chemical space and developing compounds with tailored properties. Synthetic efforts are typically directed at two main regions of the molecule: the aromatic pyridine ring and the saturated thiopyran ring.

Introduction of Functional Groups on the Pyridine Moiety

The functionalization of the pyridine portion of the molecule is a key strategy for modulating its electronic and steric properties. Direct C-H functionalization of pyridine rings is an area of growing interest in sustainable chemistry, aiming to avoid the pre-functionalization of starting materials. rsc.org However, the electron-poor nature of the pyridine nucleus can present challenges, often necessitating the use of organometallic reagents or activated intermediates. rsc.org

A common and versatile method for introducing substituents is through cross-coupling reactions. For instance, in the synthesis of related heterocyclic systems, a Suzuki coupling reaction has been effectively used to attach a substituted pyridine moiety. A notable example involves the coupling of a boronic acid derivative with a halogenated precursor, such as 5-bromopyridin-2-amine, to form a new carbon-carbon bond. atlantis-press.com This strategy was employed in a five-step synthesis starting from methyl dimethyl 3,3'-thiodipropionate to produce 5-(4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-yl)pyridin-2-amine, demonstrating the utility of this approach for creating complex derivatives. atlantis-press.com

Furthermore, various functional groups can be introduced to serve as handles for further derivatization. In studies on related thiopyrano[4,3-d]pyrimidine structures, aryl urea (B33335) and amide scaffolds were introduced, with substitutions on the aryl group significantly impacting the compound's activity. nih.govnih.gov The introduction of electron-withdrawing groups like chloro, fluoro, and trifluoromethyl groups onto an attached phenyl ring was found to be particularly effective. nih.govsemanticscholar.org These findings suggest that similar substitutions on the pyridine ring of this compound could be achieved through analogous synthetic routes, likely involving nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.

Table 1: Examples of Functional Groups Introduced on Pyridine or Attached Aryl Moieties in Related Heterocycles

Precursor Type Reagent/Reaction Functional Group Introduced Reference
Halogenated Pyrimidine Phenylpyridine boronic acid (Suzuki Coupling) Phenylpyridine amide nih.gov
Aryl Amine Substituted Phenyl Isocyanate Aryl urea (e.g., 3-Cl-4-F-phenylurea) nih.gov
Halogenated Pyrimidine 5-Bromopyridin-2-amine (Suzuki Coupling) 2-Aminopyridin-5-yl atlantis-press.com
Aryl Amine Pyrazoline moiety Substituted Pyrazoline semanticscholar.org

Modifications and Derivatization of the Thiopyran Ring

The thiopyran ring offers several sites for chemical modification, most notably the sulfur atom and the saturated carbon backbone. A primary and significant modification is the oxidation of the sulfide (B99878) to a sulfoxide (B87167) or a sulfone. In studies on the analogous 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine system, derivatives were oxidized to the corresponding 6,6-dioxides. semanticscholar.org This transformation drastically alters the geometry and electronic nature of the sulfur atom, converting it from a bent, electron-donating sulfide to a tetrahedral, strongly electron-withdrawing sulfone group. Such modifications can have profound effects on the molecule's conformation and its ability to participate in hydrogen bonding.

The synthesis of the thiopyran ring itself, often through cycloaddition reactions, provides another avenue for introducing diversity. nih.govrsc.org Thio-Diels-Alder reactions, for example, can construct the thiopyran ring from a diene and a thione, with the substituents on each precursor being incorporated into the final product. nih.gov While many examples focus on creating the aromatic thiopyran, the principles can be adapted for dihydrothiopyran synthesis. Magnesium-catalyzed [3+3] heteroannulation of α-enolic dithioesters with Morita–Baylis–Hillman acetates represents another advanced strategy for accessing functionalized 3,4-dihydro-2H-thiopyrans. rsc.org

Table 2: Examples of Modifications on the Thiopyran Ring

Modification Type Reagent/Conditions Resulting Functional Group Reference
Oxidation Oxidizing Agent (e.g., m-CPBA) Sulfone (SO₂) semanticscholar.org
Cycloaddition Dienes + Thiodienophiles (Thio-Diels-Alder) Substituted Dihydrothiopyran nih.gov
Heteroannulation α-Enolic Dithioesters + MBH Acetates (Mg-catalyzed) Functionalized Dihydro-2H-thiopyran rsc.org

Advanced Synthetic Strategies and Catalytic Methods

Modern synthetic chemistry increasingly relies on advanced technologies and methodologies to improve efficiency, reduce environmental impact, and access novel chemical structures. The synthesis of this compound and related scaffolds has benefited from such innovations.

Ultrasound-Mediated Synthesis

The use of ultrasound irradiation as a "green chemistry" tool can promote chemical reactions by providing energy through acoustic cavitation. nih.gov This technique often leads to shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating. While specific examples for the direct synthesis of this compound are not prevalent, the application of ultrasound has been successful in the synthesis of related heterocyclic systems. For instance, ultrasound has been used to promote the one-pot, three-component synthesis of dihydropyrano[3,2-b]pyran scaffolds in aqueous media without the need for a catalyst. nih.gov Similarly, it has been applied to the synthesis of arylamino-3,5-biquinolines under mild, metal-free conditions. researchgate.net These examples highlight the potential of ultrasound as an energy-efficient method for constructing fused heterocyclic systems like the target compound.

Microwave-Assisted Reactions

Microwave-assisted synthesis has become a valuable alternative to conventional heating, offering benefits such as rapid reaction rates, improved yields, and the ability to perform reactions in solvent-free conditions. youngin.comresearchgate.net The Bohlmann-Rahtz synthesis of pyridines, a key reaction for forming the pyridine ring, has been significantly improved using microwave irradiation. This method allows for a one-pot reaction of an enamine and an alkynone, proceeding through a Michael addition–cyclodehydration sequence to give trisubstituted pyridines with excellent regiochemical control and in higher yields than conventional heating. youngin.com

This technology has been broadly applied to the synthesis of diverse heterocyclic scaffolds. clockss.orgnih.gov For example, the one-pot, three-component condensation to form thiazolo[3,2-a]pyrimidine derivatives saw a dramatic increase in yield (from ~30% to 89%) and a reduction in reaction time (from 48 hours to 30 minutes) when switching from conventional reflux to microwave heating. clockss.org These findings strongly suggest that the construction of the this compound core and its derivatives could be significantly optimized by adopting microwave-assisted protocols, particularly for the pyridine ring formation step. beilstein-journals.org

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Thiazolo[3,2-a]pyrimidine Derivative

Method Temperature Time Yield Reference
Conventional (Reflux) Acetic Acid Reflux 48 h ~30% clockss.org
Microwave Irradiation 80 °C 30 min 89% clockss.org

Catalyst-Free Conditions for Related Thiopyranoquinoline Scaffolds

Developing synthetic methods that avoid the use of metal catalysts is a key goal of green chemistry, as it simplifies purification and reduces toxic waste. Research into the closely related thiopyranoquinoline scaffold has yielded promising catalyst-free methodologies. A novel and eco-friendly strategy for the synthesis of thiopyrano[4,3-b]quinolin-1-ones has been described, which proceeds under catalyst-free conditions at room temperature. researchgate.net This reaction uses readily available sodium sulfide (Na₂S·9H₂O) as the sulfur source, which reacts with 2-alkynylquinoline-3-carbonitriles in a one-pot process involving sulfuration, annulation, and aerial oxidation to afford the desired products in moderate to excellent yields. researchgate.net

This approach demonstrates that the construction of the thiopyran ring fused to a nitrogen-containing heterocycle can be achieved without the need for a catalyst. Similar catalyst-free, three-component reactions have been reported for the synthesis of 2-anilinoquinolines and 3-hydroxyquinolines from quinoline (B57606) N-oxides and aryldiazonium salts in acetonitrile, which acts as the nitrogen source. nih.gov The development of such catalyst-free methods for the this compound system would represent a significant advancement in its efficient and environmentally benign synthesis.

Chemical Reactivity and Transformation of the 7,8 Dihydro 5h Thiopyrano 4,3 B Pyridine System

Functionalization Reactions of the Thiopyrano[4,3-b]pyridine Nucleus

Functionalization of the thiopyrano[4,3-b]pyridine nucleus involves a range of reactions that modify the core structure, enabling the introduction of diverse chemical groups and the construction of more complex molecular architectures.

Cycloaddition Reactions (e.g., [4+2] Cycloaddition for related thiopyrano[2,3-d]thiazoles)

Cycloaddition reactions are powerful tools for constructing the thiopyran ring system and for further functionalizing it. The Diels-Alder, or [4+2] cycloaddition, is a prominent method for synthesizing thiopyran derivatives. rsc.orgrsc.org These reactions typically involve a diene and a dienophile. In the context of thiocarbonyl compounds, they can act as highly reactive dienophiles or as part of a heterodiene.

A notable example is the synthesis of thiopyrano[2,3-d]thiazole derivatives, which can be achieved through a domino Knoevenagel thio-Diels-Alder reaction. rsc.org This highlights the utility of cycloaddition in building complex fused systems related to the thiopyranopyridine core. The electronic nature of the dienophile is often crucial for the success of these reactions. rsc.org

The scope of cycloaddition reactions involving thiopyrans is broad and can be categorized based on the reaction partners and mechanism:

Intermolecular vs. Intramolecular: Depending on whether the diene and dienophile are separate molecules or part of the same molecule. rsc.org

Concerted vs. Stepwise: The mechanism can vary based on the specific reactants and conditions. rsc.org

These reactions can be performed under thermal or photochemical conditions, which can influence the stereochemical outcome of the product based on Frontier Molecular Orbital (FMO) theory. youtube.com While thermal [4+2] cycloadditions are common, other variations like [4+3] and [2+2] cycloadditions expand the synthetic possibilities for creating diverse heterocyclic frameworks. youtube.comclockss.orguchicago.edu

Electrophilic Aromatic Substitution on Pyridine (B92270) Ring

Compared to benzene, electrophilic aromatic substitution (SEAr) on the pyridine ring is significantly more challenging. This is due to the high electronegativity of the nitrogen atom, which deactivates the ring towards attack by electrophiles. wikipedia.org Furthermore, the reaction conditions for many SEAr reactions, such as nitration or sulfonation, involve strong acids. In such an environment, the pyridine nitrogen is readily protonated, creating a pyridinium (B92312) cation. This positive charge further deactivates the ring, making substitution nearly impossible. wikipedia.orgrsc.org

To achieve electrophilic substitution, indirect methods are typically employed:

Activation via N-Oxidation: Pyridine can be oxidized to pyridine-N-oxide. The oxygen atom is an electron-donating group that activates the ring, making it more reactive towards electrophiles than pyridine, and even benzene. wikipedia.org Computational studies on the nitration of pyridine-N-oxide with the nitronium ion (NO₂⁺) show a low activation energy. rsc.org The substitution occurs preferentially at the para position. rsc.org Following the substitution reaction, the N-oxide can be reduced back to the substituted pyridine. wikipedia.org

Derivatization Strategies for Expanding Chemical Space

Building upon the core 7,8-dihydro-5H-thiopyrano[4,3-b]pyridine structure, derivatization strategies are employed to explore chemical space and optimize biological activity. These methods often involve attaching complex side chains or incorporating privileged structural motifs.

Amidation and Carboxamide Formation (e.g., with phenylpyridine/pyrimidine-carboxamides)

The formation of an amide bond is a cornerstone of medicinal chemistry for linking molecular fragments. In the context of thiopyranopyridine systems, carboxamide moieties are frequently introduced to explore structure-activity relationships (SAR).

A prominent example is the synthesis of derivatives of 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine bearing phenylpyridine- and phenylpyrimidine-carboxamide scaffolds. nih.gov In these syntheses, an amine-functionalized thiopyranopyrimidine intermediate is coupled with various substituted phenylpyridine or phenylpyrimidine carboxylic acids to form the final amide products. This strategy allows for the systematic variation of the substituent on the terminal aromatic ring to probe for optimal biological interactions. nih.gov

Table 1: Synthesis of N-(4-(4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-yl)phenyl)carboxamide Derivatives nih.gov
CompoundTerminal ScaffoldSubstituent (R)Yield (%)Melting Point (°C)Mass Spec (ESI-MS [M+H]⁺)
11gPicolinamide4-methylphenylNot SpecifiedNot Specified528.2
11fPyridine amide4-fluorophenyl63.7248.1–249.6528.2
13ePyridine-4-carboxamide6-(4-bromophenyl)61.4251.8–255.0590.1

Modern catalytic methods, such as the use of borane-pyridine complexes, can facilitate direct amidation between carboxylic acids and amines with high efficiency, providing an alternative to traditional coupling reagents. mdpi.com

Morpholine (B109124) Moiety Incorporation into Thiopyranopyrimidine Derivatives

The morpholine ring is considered a "privileged structure" in medicinal chemistry. Its inclusion in a molecule can improve physicochemical properties such as solubility and metabolic stability, as well as enhance pharmacokinetic profiles. nih.govtaylorandfrancis.com The morpholine nitrogen can act as a hydrogen bond acceptor, facilitating interactions with biological targets. taylorandfrancis.com

In the synthesis of thiopyranopyrimidine derivatives, the morpholine moiety is often introduced via nucleophilic substitution. For example, 4-(2-hydrazinyl-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-4-yl)morpholine is a key intermediate used to synthesize a variety of bioactive compounds. semanticscholar.org This intermediate is prepared by reacting a dichlorinated thiopyranopyrimidine precursor with morpholine. researchgate.net

The resulting 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine core is a versatile platform for further modification. Studies have shown that derivatives bearing this scaffold exhibit significant cytotoxic activity against various human cancer cell lines. nih.govsemanticscholar.org The oxidation state of the sulfur atom in the thiopyran ring (sulfide vs. sulfone) can also significantly influence this activity. semanticscholar.org

Table 2: In Vitro Cytotoxicity (IC₅₀, µM) of a 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivative (Compound 8d) semanticscholar.org
Cancer Cell LineDescriptionIC₅₀ (µM)
A549Human Lung Cancer6.02 ± 1.22
PC-3Human Prostatic Cancer8.91 ± 0.72
MCF-7Human Breast Cancer8.39 ± 1.91
HepG2Human Liver Cancer10.27 ± 0.94

The strategic incorporation of the morpholine ring exemplifies a rational approach in drug design, leveraging its favorable properties to enhance the potential of the parent thiopyranopyrimidine scaffold. nih.gov

Reactions with α-Halogenated Carbonyl Compounds

Reactions of heterocyclic systems with α-halogenated carbonyl compounds are a cornerstone of synthetic chemistry for building fused ring systems. While direct examples involving this compound are not extensively documented in seminal literature, the reactivity can be inferred from analogous structures. For related thiopyrano-pyridine derivatives, reaction with α-haloketones typically proceeds via initial alkylation at a nucleophilic site (such as a hydroxyl or thione group), followed by an intramolecular cyclization.

For instance, the reaction of a 6-hydroxy-thiopyrano[3,4-c]pyridine derivative with α-halo-carbonyl compounds results in O-alkylation, creating an intermediate that subsequently cyclizes under basic conditions to yield a fused furo[2,3-b]thiopyrano[4,3-d]pyridine system. researchgate.net This suggests that a hydroxylated version of this compound would likely undergo a similar transformation to generate a fused furan (B31954) ring.

Table 1: Representative Annulation Reaction with α-Halocarbonyls

Starting Material AnalogueReagentConditionsProduct Type
6-Hydroxy-thiopyrano[3,4-c]pyridine-5-carbonitrileα-Halogenated Ketones (e.g., Chloroacetone)1) Alkylation 2) Base-catalyzed cyclizationFused Furan Ring (Furo[2,3-b]thiopyrano[4,3-d]pyridine)

Fischer Indole (B1671886) Cyclization for Fused Systems

The Fischer indole synthesis is a classic and powerful method for constructing an indole ring from an arylhydrazine and a ketone or aldehyde under acidic conditions. wikipedia.orgbyjus.com This strategy is highly applicable to the synthesis of polycyclic systems where an indole moiety is fused to another heterocycle. The key prerequisite is the presence of a hydrazine (B178648) substituent on the heterocyclic core.

For the thiopyranopyridine system, the critical intermediate, a hydrazinyl-substituted derivative, has been successfully synthesized. Specifically, 4-(2-hydrazinyl-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-4-yl)morpholine is prepared from its chlorinated precursor. This hydrazine derivative is a versatile building block for subsequent cyclization reactions.

While the direct Fischer indole cyclization to form a thiopyrano[4,3-b]pyrido[x,y-z]indole has been explored conceptually, a closely related and well-documented reaction is the cyclization of this hydrazine intermediate with chalcones (α,β-unsaturated ketones) in refluxing glacial acetic acid. This reaction proceeds efficiently to yield derivatives with a fused pyrazoline ring, demonstrating the viability of forming new five-membered nitrogen-containing rings fused to the thiopyranopyridine scaffold. This reaction underscores the potential for using the corresponding hydrazone, derived from a simple ketone, to undergo a traditional Fischer cyclization to access the analogous fused indole systems. mdpi.com

Table 2: Synthesis of Fused Systems from a Hydrazinyl-Thiopyranopyrimidine Intermediate

Starting MaterialReagentConditionsProductYield
(R)-4-(2-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-4-yl)morpholineChalcone (1,3-Diphenylprop-2-en-1-one)Glacial Acetic Acid, Reflux4-(2-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-4-yl)morpholine70%
(R)-4-(2-(5-(3,4-Dichlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-4-yl)morpholine3,4-DichlorochalconeGlacial Acetic Acid, Reflux4-(2-(5-(3,4-Dichlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-4-yl)morpholine73%

Redox Chemistry of the Thiopyran Ring (e.g., Sulfur Oxidation)

The sulfur atom in the thiopyran ring is susceptible to oxidation, typically yielding the corresponding sulfoxide (B87167) (S-oxide) and sulfone (S,S-dioxide). This transformation significantly alters the electronic properties and three-dimensional shape of the molecule, which can be useful for modulating biological activity or influencing further reactions.

The oxidation of the sulfur in the 7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine scaffold to the sulfone has been successfully achieved. In the synthesis of related compounds, the thiopyran ring was oxidized to the corresponding 6,6-dioxide. This transformation confirms that the sulfur atom is readily accessible for oxidation, providing a route to sulfonyl-containing thiopyranopyridine derivatives.

Table 3: Oxidation of the Thiopyran Ring

Starting Material ClassReactionProduct Class
7,8-Dihydro-5H-thiopyrano[4,3-d]pyrimidine derivativeSulfur Oxidation7,8-Dihydro-5H-thiopyrano[4,3-d]pyrimidine-6,6-dioxide derivative

Domino and Cascade Reactions Involving Thiopyranopyridine Ring Systems

Domino and cascade reactions offer an elegant and efficient pathway to construct molecularly complex structures in a single synthetic operation. The thiopyranopyridine framework can participate in such transformations. Research on the closely related thiopyrano[4,3-b]indole-3(5H)-thione system demonstrates the profound rearrangements the thiopyran ring can undergo. researchgate.net

When reacted with dimethyl acetylenedicarboxylate (B1228247) (DMAD), these compounds initiate a complex cascade reaction. researchgate.netresearchgate.net The process begins with an interaction between the thiocarbonyl group and DMAD, which can proceed through either an alkyne-thiocarbonyl metathesis or a [3+2] cycloaddition. researchgate.net Both initial pathways converge into a remarkable rearrangement sequence involving the opening of the thiopyran ring and subsequent closure to form a new thiophene (B33073) ring. The cascade concludes with a [4+2] cycloaddition of an intermediate thioketone with a second molecule of DMAD, ultimately yielding a highly complex thiopyrano[4,3-b]indole (B14745141) derivative bearing a thienyl substituent. researchgate.netresearchgate.net This reactivity highlights the potential of the thiopyran ring within the this compound system to serve as a linchpin in complex, multi-step transformations.

Table 4: Domino Reaction of a Thiopyran-Fused System

Starting Material ClassReagentKey Transformation StepsFinal Product Class
Thiopyrano[4,3-b]indole-3(5H)-thioneDimethyl Acetylenedicarboxylate (DMAD)1. Initial cycloaddition/metathesis 2. Thiopyran ring opening 3. Thiophene ring formation 4. Final [4+2] cycloadditionThiopyrano[4,3-b]indole derivative with a thienyl substituent

Advanced Spectroscopic and Structural Characterization of 7,8 Dihydro 5h Thiopyrano 4,3 B Pyridine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation (¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including derivatives of 7,8-dihydro-5H-thiopyrano[4,3-b]pyridine. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of individual hydrogen and carbon atoms, respectively, allowing for the confirmation of the core heterocyclic structure and the nature of its substituents.

In ¹H NMR spectra of thiopyranopyridine derivatives, characteristic signals confirm the presence of the dihydrothiopyran and pyridine (B92270) rings. For instance, protons in the aliphatic portion of the dihydrothiopyran ring typically appear as multiplets in the upfield region, while aromatic protons on the pyridine ring are observed as doublets and triplets at lower fields. rsc.org The chemical shifts (δ) and coupling constants (J) of these protons are highly sensitive to their electronic environment and spatial relationship with neighboring atoms.

¹³C NMR spectroscopy complements the proton data by providing a count of unique carbon atoms and information about their hybridization and electronic state. The spectra of thiopyranopyridine derivatives show distinct signals for the sp³-hybridized carbons of the dihydrothiopyran ring and the sp²-hybridized carbons of the fused pyridine ring. rsc.orgresearchgate.net The chemical structures of newly synthesized derivatives are routinely confirmed by ¹H NMR, ¹³C NMR, and other 2D NMR techniques like HSQC. beilstein-journals.orgnih.gov

Below is a table of representative, hypothetical NMR data for a substituted this compound derivative, illustrating the typical chemical shift ranges.

Atom¹H NMR Chemical Shift (δ, ppm)¹³C NMR Chemical Shift (δ, ppm)
H-2 (Pyridine)8.3 - 8.5 (d)148 - 152
H-4 (Pyridine)7.1 - 7.3 (d)120 - 124
CH₂-5 (Thiopyran)3.8 - 4.0 (t)28 - 32
CH₂-7 (Thiopyran)2.9 - 3.1 (t)25 - 29
CH₂-8 (Thiopyran)3.2 - 3.4 (t)26 - 30
Note: This table is for illustrative purposes. Actual values depend on the specific substituents and solvent used.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (ESI-MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For derivatives of this compound, Electrospray Ionization Mass Spectrometry (ESI-MS) is commonly used to generate ions of the intact molecule, typically observed as the protonated molecule [M+H]⁺. This allows for the precise determination of the molecular weight. researchgate.net

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the elemental formula of a synthesized compound, distinguishing it from other potential structures with the same nominal mass. nih.gov This is crucial for verifying the identity of novel derivatives.

Furthermore, the fragmentation patterns observed in the mass spectrum (often induced by collision-induced dissociation in MS/MS experiments) offer valuable structural information. The fragmentation of the thiopyranopyridine core can help to confirm the connectivity of the fused ring system and identify the substituents attached to it. For example, a common fragmentation pathway might involve the loss of parts of the dihydrothiopyran ring or cleavage of substituent groups. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of a this compound derivative will exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds. rsc.org

Key vibrational frequencies include:

C-H stretching: Aliphatic C-H stretches from the dihydrothiopyran ring are typically observed around 2850-3000 cm⁻¹. Aromatic C-H stretches from the pyridine ring appear above 3000 cm⁻¹.

C=N and C=C stretching: Vibrations from the pyridine ring are found in the 1400-1600 cm⁻¹ region.

C-S stretching: The carbon-sulfur bond of the thiopyran ring gives rise to weaker absorptions, typically in the 600-800 cm⁻¹ range.

Substituent groups: Additional functional groups introduced onto the core structure will have their own characteristic absorption bands, such as C=O stretching for amides or esters (around 1650-1750 cm⁻¹) or N-H stretching for amines (around 3300-3500 cm⁻¹). researchgate.net

These spectral fingerprints allow for the quick confirmation of successful synthetic modifications and the presence of expected functional groups. mdpi.com

X-ray Crystallography for Absolute Stereochemistry and Conformation

While NMR, MS, and IR provide information about connectivity and functional groups, X-ray crystallography offers the definitive, unambiguous determination of the three-dimensional structure of a molecule in the solid state. This technique is invaluable for establishing the absolute stereochemistry and preferred conformation of chiral this compound derivatives.

By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed 3D map of electron density can be generated. mdpi.com This map reveals the precise spatial arrangement of every atom, providing accurate bond lengths, bond angles, and torsional angles. For fused heterocyclic systems like thiopyranopyridines, crystallography can confirm the planarity of the pyridine ring and the specific puckering or conformation (e.g., chair, boat) of the dihydrothiopyran ring. rsc.org This level of structural detail is critical for understanding structure-activity relationships and for computational studies like molecular docking.

Other Advanced Spectroscopic Techniques (e.g., UV-Vis for DNA binding studies)

Beyond the core structural characterization techniques, other spectroscopic methods are employed to investigate the specific properties and potential applications of this compound derivatives. UV-Visible (UV-Vis) absorption spectroscopy is particularly useful for studying the interactions of these compounds with biological macromolecules like DNA. nih.gov

The interaction between a small molecule and DNA can be monitored by recording changes in the UV-Vis absorption spectrum of the molecule upon the addition of DNA. researchgate.netresearchgate.net

Hypochromism (a decrease in absorbance) and Hyperchromism (an increase in absorbance) are indicative of an interaction. nih.gov Hypochromism often suggests an intercalative binding mode, where the planar aromatic part of the molecule inserts itself between the base pairs of the DNA double helix. researchgate.net

Bathochromic (red) or Hypsochromic (blue) shifts in the maximum wavelength of absorption (λmax) also provide evidence of binding.

By titrating a solution of the compound with increasing concentrations of DNA, a binding constant (Kb) can be calculated. nih.govresearchgate.net This constant provides a quantitative measure of the strength of the interaction. These studies are a primary method for assessing the potential of these derivatives as DNA-targeting agents. nih.govcmjpublishers.commdpi.com

TechniqueInformation ObtainedApplication to Thiopyranopyridines
UV-Visible SpectroscopyElectronic transitions, binding interactionsStudying DNA binding, determining binding constants (Kb) nih.govresearchgate.net
Fluorescence SpectroscopyEmission properties, binding interactionsCompetitive binding assays to determine binding mode (intercalation vs. groove binding) nih.gov
Circular Dichroism (CD)Changes in DNA conformationConfirming binding-induced structural changes in DNA (e.g., helicity, base stacking) mdpi.com

Mechanistic Insights into the Biological Activities of 7,8 Dihydro 5h Thiopyrano 4,3 B Pyridine Derivatives

Molecular Targets and Pathways

The anticancer potential of 7,8-dihydro-5H-thiopyrano[4,3-b]pyridine derivatives is rooted in their ability to interact with and modulate key cellular pathways involved in cancer cell proliferation and survival. Research has identified several primary molecular targets.

A predominant mechanism of action for this class of compounds is the inhibition of protein kinases, which are crucial enzymes in cell signaling pathways that are often dysregulated in cancer.

PI3Kα and mTOR Inhibition: The PI3K/Akt/mTOR signaling cascade is one of the most frequently activated pathways in human cancers, making it a prime target for therapeutic intervention. nih.gov Several series of 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives have been specifically designed and synthesized as inhibitors of this pathway. nih.govnih.gov

In one study, a series of derivatives were developed as mTOR inhibitors, with the most promising compound, 7e , exhibiting a strong inhibitory effect on mTOR kinase with an IC₅₀ value of 0.80 ± 0.15 μM. nih.gov The same study also evaluated select compounds for their activity against PI3Kα. nih.gov

Another study focusing on derivatives bearing a pyrazoline moiety identified compound 8d as having moderate inhibitory activity in a PI3Kα enzyme assay. nih.gov These findings underscore the potential of the thiopyranopyrimidine scaffold to function as either specific mTOR inhibitors or dual PI3K/mTOR inhibitors. nih.gov

Other Kinases (Aurora-A, c-Met, CDK2, VEGFR-2): While the thiopyrano[4,3-b]pyridine scaffold has been heavily investigated for PI3K/mTOR inhibition, its activity against other key kinases is less defined in the current literature. Research on different, yet related, heterocyclic pyridine (B92270) scaffolds has shown inhibition of these other kinases. For instance, some pyrano[3,2-c]pyridine derivatives have been investigated as potential inhibitors of EGFR and VEGFR-2. ekb.eg Similarly, various pyrazolopyridine and furopyridine compounds have been explored as CDK2 inhibitors. mdpi.com However, specific studies detailing the direct and potent inhibition of Aurora-A, c-Met, CDK2, or VEGFR-2 by this compound derivatives are not extensively reported.

Interactive Table 1: Kinase Inhibition by 7,8-Dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives

Compound Target Kinase IC₅₀ (μM) Source(s)
7e mTOR 0.80 ± 0.15 nih.gov
8d PI3Kα Moderate Activity* nih.gov

Note: A specific IC₅₀ value was not provided in the source material.

The antiproliferative effects of anticancer agents are often a result of their ability to halt the cell cycle and trigger programmed cell death, or apoptosis. While detailed mechanistic studies specifically on this compound derivatives are limited, the observed cytotoxic activities strongly suggest interference with these processes. nih.govnih.gov Studies on analogous scaffolds provide insight into likely mechanisms. For example, certain pyrano[3,2-c]pyridine derivatives have been shown to induce a significant increase in the sub-G1 cell population in MCF-7 breast cancer cells, which is a hallmark of apoptosis. semanticscholar.org This effect was confirmed through various assays, indicating that the compounds inhibited cell proliferation by promoting apoptosis and causing cell cycle arrest. semanticscholar.org It is plausible that thiopyrano[4,3-b]pyridine derivatives exert their antiproliferative effects through similar mechanisms, though further specific studies are needed for confirmation.

Microtubules are essential components of the cytoskeleton involved in cell division, making them a validated target for cancer therapy. A study on 5,6,7,8-tetrahydrobenzo nih.govthieno[2,3-d]pyrimidines, which are structurally related to the thiopyranopyridine core, identified them as potent microtubule targeting agents. nih.govmdpi.com

One derivative, compound 4 (4-chloro-5,6,7,8-tetrahydrobenzo nih.govthieno[2,3-d]pyrimidin-2-amine), was found to be a potent microtubule depolymerizer, with an EC₅₀ of 19 nM. mdpi.com This activity was significantly more potent than lead compounds from other series, indicating that the tetrahydrobenzothienopyrimidine scaffold is highly effective for microtubule depolymerization. nih.gov This research suggests that disrupting microtubule function is a key mechanism for at least a subset of these complex heterocyclic systems. nih.govmdpi.com

Some anticancer compounds function by directly interacting with DNA, either by binding in its grooves or by intercalating between base pairs, which can disrupt DNA replication and transcription. This mechanism has been explored for various pyridine-based heterocyclic compounds. For instance, pyrazolo-pyridine derivatives have been shown to bind to DNA non-covalently, with studies indicating an intercalative binding mode. nih.gov However, based on the available scientific literature, DNA binding and intercalation are not primary or extensively reported mechanisms of action for derivatives of the this compound scaffold itself. The main focus of mechanistic studies for this class has been on kinase inhibition and interference with cell signaling pathways. nih.govnih.gov

In Vitro Biological Activity Studies (Mechanistic Focus)

The biological potential of this compound derivatives has been primarily assessed through in vitro studies measuring their ability to inhibit the growth of various human cancer cell lines.

Derivatives of this scaffold have demonstrated a broad range of cytotoxic activity against multiple cancer cell lines, validating their potential as anticancer agents. The antiproliferative effects are typically quantified by IC₅₀ values, which represent the concentration of the compound required to inhibit cell growth by 50%.

Activity against A549, PC-3, and MCF-7 Cells: Numerous studies have synthesized and tested series of 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives against human lung (A549), prostate (PC-3), and breast (MCF-7) cancer cell lines. nih.govnih.gov In one study, compound 7e showed potent activity against PC-3 cells with an IC₅₀ of 11.90 ± 0.94 μM. nih.gov Another investigation of pyrazoline-bearing derivatives found that compound 8d displayed excellent cytotoxicity against A549 (IC₅₀ = 6.02 μM), PC-3 (IC₅₀ = 8.14 μM), and MCF-7 (IC₅₀ = 10.27 μM) cell lines. nih.gov

Activity against HCT-116 Cells: Studies on the isomeric thiopyrano[2,3-b]pyridine scaffold have demonstrated activity against human colon cancer (HCT-116) cells. One compound, referred to as TP5 , exhibited significant inhibitory activity against both HCT-116 and MCF-7 cell lines, suggesting its potential as an anticancer agent. nih.govsemanticscholar.org

Interactive Table 2: Antiproliferative Activity of this compound Derivatives and Isomers

Compound Scaffold Isomer Cell Line Cancer Type IC₅₀ (μM) Source(s)
7e thiopyrano[4,3-d]pyrimidine* PC-3 Prostate 11.90 ± 0.94 nih.gov
8d thiopyrano[4,3-d]pyrimidine* A549 Lung 6.02 nih.gov
8d thiopyrano[4,3-d]pyrimidine* PC-3 Prostate 8.14 nih.gov
8d thiopyrano[4,3-d]pyrimidine* MCF-7 Breast 10.27 nih.gov
TP5 thiopyrano[2,3-b]pyridine MCF-7 Breast Significant Activity** nih.govsemanticscholar.org
TP5 thiopyrano[2,3-b]pyridine HCT-116 Colon Significant Activity** nih.govsemanticscholar.org

*A derivative of the core this compound structure. **A specific IC₅₀ value was not provided in the source material, but the activity was noted as significant.

Antimicrobial Activity (Antibacterial, Antifungal)

A review of the scientific literature indicates a notable lack of studies specifically investigating the antimicrobial, including antibacterial and antifungal, properties of compounds featuring the this compound core structure. However, research into structurally related heterocyclic systems suggests that this class of compounds could hold potential as antimicrobial agents.

For instance, derivatives of the isomeric thieno[2,3-b]pyridine (B153569) have been synthesized and shown to possess antibacterial activity. researchgate.net Similarly, various imidazo[4,5-b]pyridine derivatives have demonstrated both antibacterial and antifungal properties. eurjchem.com More specifically, studies on 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (B1311736) derivatives revealed potent and selective antifungal activity against several human pathogenic Candida species, with one compound showing a minimum inhibitory concentration (MIC) as low as 0.016 mg/mL. nih.gov Furthermore, a synthesized 2-amino-4,6,7,8-tetrahydrothiopyrano[3,2-b]pyran-3-carbonitrile 5,5-dioxide, which shares a saturated thiopyran ring, was assessed for its activity against key pathogenic bacteria and fungi. ukrbiochemjournal.org The broad antimicrobial activities observed in various pyridine-fused heterocyclic systems underscore the potential for future research into the specific antimicrobial effects of this compound derivatives. nih.gov

Antioxidant Activity

There is currently no direct research available on the antioxidant capabilities of this compound derivatives. However, studies on analogous heterocyclic structures have explored this biological activity. For example, derivatives of thiazolo[4,5-b]pyridine (B1357651) have been synthesized and evaluated for their antioxidant potential using methods like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. pensoft.netpensoft.net

In a study focused on tetrahydro-benzo biointerfaceresearch.comconnectjournals.comthieno[2,3-d]pyrimidines, a related class of compounds, two derivatives, 2-(pyridin-2-yl)-5,6,7,8-tetrahydrobenzo biointerfaceresearch.comconnectjournals.comthieno[2,3-d]pyrimidin-4-amine and its isoindoline-1,3-dione analogue, exhibited antioxidant properties in a lipid peroxidation assay. ceon.rs Their half-maximal inhibitory concentrations (IC₅₀) were 90 ± 4 μM and 165 ± 40 μM, respectively, though this activity was not as potent as standard antioxidants like Trolox. ceon.rs These findings in related scaffolds suggest that the thiopyran and pyridine rings might contribute to antioxidant activity, warranting future investigation into the this compound core.

Other Reported Biological Activities (e.g., Anti-inflammatory, Antihypertensive, Herbicide Safening Effects)

No studies have been published concerning the anti-inflammatory properties of this compound derivatives. Research on the related thiazolo[4,5-b]pyridine scaffold has shown that some of its derivatives possess considerable anti-inflammatory effects in vivo, with activity comparable to or exceeding that of the reference drug Ibuprofen in a carrageenan-induced rat paw edema model. biointerfaceresearch.com

The antihypertensive effects of this compound have not been evaluated. However, significant research has been conducted on the isomeric thieno[2,3-b]pyridine system. S-(+)-methyl-4,7-dihydro-3-isobutyl-6-methyl-4-(3-nitrophenyl)thieno[2,3-b]pyridine-5-carboxylate (S-312-d) was identified as a potent and long-lasting calcium antagonist. nih.gov It demonstrated significant antihypertensive effects in various hypertensive rat models and in conscious two-kidney Goldblatt-type hypertensive dogs. nih.gov Additionally, derivatives of oxazolo[3,2-a]pyridine (B1258410) and pyrido[2,1-b]oxazine have been reported to produce potent and sustained antihypertensive action in spontaneously hypertensive rats. dntb.gov.ua

There is no information in the scientific literature regarding the potential for this compound derivatives to act as herbicide safeners. Research in this area has focused on other classes of compounds, such as ester-substituted pyrazole (B372694) derivatives, which have shown potential for protecting wheat from herbicide-induced phytotoxicity. connectjournals.com

Receptor-Ligand Interactions and Binding Affinity Studies

While direct binding studies on the this compound nucleus are not available, extensive research into the isomeric 7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine and thiopyrano[3,2-d]pyrimidine scaffolds provides significant mechanistic insights into how these structures interact with biological targets, particularly protein kinases and phosphodiesterases.

Derivatives of 7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine have been widely investigated as potent inhibitors of the phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is crucial in cancer cell growth and proliferation. nih.gov Numerous studies have designed and synthesized series of these compounds, evaluating their inhibitory activity against mTOR and PI3Kα kinases. nih.govnih.govnih.govnih.gov

For example, one of the most promising compounds, a 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivative designated 7e , demonstrated strong inhibitory activity against mTOR kinase with an IC₅₀ value of 0.80 µM. nih.gov In another study, compound 10j , which bears a chromone (B188151) moiety, showed excellent dual inhibitory activity against mTOR and PI3Kα with IC₅₀ values of 1.1 µM and 0.92 µM, respectively. nih.gov Molecular docking studies for these series indicated that the thiopyrano[4,3-d]pyrimidine scaffold itself had minimal impact on the antitumor activities, whereas substitutions on the appended aryl groups were critical for potency. nih.govnih.gov Specifically, a 4-hydroxy substitution on an aryl ring at the C-4 position was found to produce the best potency in one series of mTOR inhibitors. nih.gov

Furthermore, derivatives of 5,5-dioxo-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine were identified as highly selective inhibitors of phosphodiesterase 4B (PDE4B). elsevierpure.com Optimization of substituents on the pyrimidine (B1678525) and phenyl rings led to the discovery of compound 54 (2-(3-chloro-4-methoxy-phenyl)-5,5-dioxo-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine), which had a potent hPDE4B inhibitory activity (IC₅₀ = 3.0 nM) and was 433-fold more selective for PDE4B over the PDE4D isoform. elsevierpure.com These findings highlight the utility of the thiopyran-fused ring system as a scaffold for developing selective enzyme inhibitors.

Table 1: Inhibitory Activities of Selected Thiopyranopyrimidine Derivatives against Kinase and Phosphodiesterase Targets

Compound ID Scaffold Target(s) IC₅₀ (µM) Source
7e 7,8-Dihydro-5H-thiopyrano[4,3-d]pyrimidine mTOR 0.80 nih.gov
10j 7,8-Dihydro-5H-thiopyrano[4,3-d]pyrimidine mTOR 1.1 nih.gov
PI3Kα 0.92 nih.gov
8d 7,8-Dihydro-5H-thiopyrano[4,3-d]pyrimidine PI3Kα Moderate Inhibition nih.gov
54 5,5-Dioxo-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine hPDE4B 0.003 elsevierpure.com

Structure Activity Relationship Sar Studies on 7,8 Dihydro 5h Thiopyrano 4,3 B Pyridine Derivatives

Systematic Modification of Substituent Patterns

The substitution pattern on aryl groups attached to the core scaffold is a critical determinant of biological activity. Studies on related 7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives have demonstrated that the electronic properties of these substituents significantly modulate the compounds' potency.

Research has shown that derivatives featuring an aryl ring at the C-4 position with electron-withdrawing groups, such as halogens (Cl, F, Br), exhibit superior antitumor activity compared to those with electron-donating groups like methoxy (B1213986) (-OCH₃) or unsubstituted phenyl rings (-H). nih.govnih.gov This suggests that a lower electron density on the aryl moiety is favorable for the observed cytotoxic effects. In a separate study focusing on mTOR inhibition, substitutions on the aryl group at the C-4 position were also found to have a significant impact on antitumor activities, with a 4-hydroxyl (-OH) substitution yielding the highest potency. nih.gov

The table below summarizes the influence of different substituents on the aryl ring on the cytotoxic activity of 7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives against various cancer cell lines.

Compound IDAryl SubstituentKey FindingSource
7c, 7d, 7g, 7j -Cl, -F, -Br (Electron-withdrawing)Showed better antitumor activity than compounds with electron-donating groups. nih.gov, nih.gov
7h, 7l -OCH₃, -H (Electron-donating)Exhibited weaker activity compared to those with electron-withdrawing groups. nih.gov, nih.gov
7e 4-OHDisplayed the most potent activity against mTOR kinase and H460/PC-3 cell lines in its series. nih.gov

This table is interactive and based on data from the cited research articles.

Studies have shown that attaching a phenylpyridine-carboxamide scaffold to 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives is beneficial for their cytotoxic activity against cancer cell lines. nih.gov Similarly, another series of derivatives bearing a pyrazoline moiety, a five-membered heteroaromatic ring, was synthesized and evaluated, with several compounds showing moderate to excellent cytotoxicity. nih.govnih.gov The nature of these appended heteroaromatic rings plays a significant role in defining the pharmacological profile of the final compound.

Attached Heteroaromatic ScaffoldCore StructureImpact on ActivitySource
Phenylpyridine-carboxamide 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidineIntroduction of this scaffold was found to be beneficial for cytotoxic activity. nih.gov
Phenylpyrimidine-carboxamide 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidineSynthesized and evaluated as part of a broader study to explore SAR. nih.gov
Pyrazoline 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidineDerivatives showed moderate to excellent cytotoxicity against human cancer cell lines. nih.gov, nih.gov

This table is interactive and based on data from the cited research articles.

Influence of Stereochemistry and Conformational Features on Activity

The three-dimensional arrangement of atoms (stereochemistry) and the rotational flexibility (conformation) of a molecule can have a profound impact on its interaction with biological targets. In the synthesis of certain 7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives, specific enantiomers, such as the (R)-isomer, have been prepared. nih.gov However, the available research does not provide a comparative analysis between different stereoisomers (e.g., R vs. S) to quantify the influence of stereochemistry on biological activity for this specific class of compounds. Therefore, while the importance of stereochemistry is a fundamental principle in medicinal chemistry, its specific role in the activity of 7,8-dihydro-5H-thiopyrano[4,3-b]pyridine derivatives remains an area for further investigation.

Physicochemical Properties Influencing Biological Activity (e.g., polarity, redox activity from scaffold variations)

The biological activity of thiopyranopyridine derivatives is closely linked to their physicochemical properties, which can be fine-tuned through chemical modifications. A key modification explored in related scaffolds is the oxidation of the sulfur atom in the thiopyran ring.

In one study, two series of 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives were synthesized: one with the original thioether (-S-) and another with the sulfur atom oxidized to a sulfone (-SO₂-). nih.gov The results indicated that this change in redox state and polarity had a significant effect on cytotoxicity, with the most promising compound in the study belonging to the oxidized series. nih.govnih.gov Another research effort specifically focused on 5,5-dioxo-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine derivatives (sulfones) to enhance selectivity for the PDE4B enzyme, identifying a highly potent and selective inhibitor. elsevierpure.com This underscores that the oxidation of the sulfur atom is a critical factor influencing both potency and selectivity.

Sulfur Oxidation StateScaffoldKey FindingSource
Thioether (-S-) 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidineServed as the parent series for comparison. nih.gov, nih.gov
Sulfone (-SO₂-) 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidineThe most promising compound (8d) from the study belonged to this oxidized series. nih.gov, nih.gov
Sulfone (-SO₂-) 7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidineOxidation to the sulfone was key to developing highly selective PDE4B inhibitors. elsevierpure.com

This table is interactive and based on data from the cited research articles.

Changes in polarity due to substitutions on attached aryl rings also play a crucial role. As noted in section 7.1.1, the introduction of polar groups like halogens or a hydroxyl group tended to enhance biological activity, demonstrating the influence of this physicochemical property. nih.govnih.gov

Computational SAR Analysis (e.g., QSAR modeling potential, docking-derived SAR)

Computational methods, including molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling, are valuable tools for understanding and predicting the biological activity of this compound derivatives.

Molecular docking studies on a series of 7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives revealed that the core scaffold itself had minimal impact on the variation in antitumor activities. nih.gov Instead, the docking simulations indicated that the different substitutions on the C-4 aryl group were responsible for the observed SAR, guiding the identification of the 4-OH substitution as the most potent. nih.gov This demonstrates how docking-derived SAR can pinpoint the specific molecular features responsible for activity.

Furthermore, in silico screening of related heterocyclic ensembles has been used to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties and druglikeness, highlighting the potential for computational tools to guide the design of new derivatives with favorable profiles. dnu.dp.ua The data generated from systematic modifications provide a strong foundation for developing robust QSAR models to quantitatively predict the potency of new compounds based on their structural descriptors.

Emerging Research Directions and Future Perspectives for 7,8 Dihydro 5h Thiopyrano 4,3 B Pyridine Chemistry and Applications

Design and Synthesis of Novel Heterocyclic Scaffolds Based on the Thiopyrano[4,3-b]pyridine Core

The 7,8-dihydro-5H-thiopyrano[4,3-b]pyridine core has proven to be a versatile foundation for the construction of more complex, multi-ring heterocyclic systems. Researchers are actively exploring the fusion of this core with other heterocyclic rings to create novel scaffolds with enhanced or entirely new biological properties. A predominant strategy involves the fusion of a pyrimidine (B1678525) ring to the thiopyranopyridine backbone, leading to the formation of thiopyrano[4,3-d]pyrimidine derivatives. researchgate.net These new structures are of particular interest due to their structural analogy to purines, which are fundamental components of DNA and RNA and play crucial roles in various physiological processes. nih.gov

One of the key synthetic routes to these fused systems starts with the intramolecular condensation of methyl dimethyl 3,3'-thiodipropionate to form a thiopyranone ring. researchgate.net This intermediate is then reacted with urea (B33335) to construct the pyrimidine ring, resulting in a 7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine-2,4(3H,5H)-dione. researchgate.net This dione (B5365651) serves as a versatile precursor for further derivatization.

Further modifications of this basic scaffold have been explored to investigate structure-activity relationships (SAR). For instance, the introduction of a morpholine (B109124) group at the 4-position of the pyrimidine ring has been a common strategy in the design of potential kinase inhibitors. nih.gov Additionally, researchers have synthesized derivatives bearing a pyrazoline moiety, which has also shown promise in enhancing cytotoxic activity against cancer cells. nih.gov The oxidation of the sulfur atom in the thiopyran ring to a sulfone is another modification that has been investigated to modulate the electronic properties and biological activity of the resulting compounds. atlantis-press.com

Development of Advanced Synthetic Methodologies for Enhanced Efficiency and Sustainability

The synthesis of this compound and its derivatives often involves multi-step sequences. A common pathway begins with the Dieckmann condensation of dimethyl 3,3'-thiodipropionate, followed by reaction with urea to form the thiopyrano[4,3-d]pyrimidine-2,4-dione. researchgate.net This intermediate is then subjected to chlorination using reagents like phosphorus oxychloride (POCl3) to yield a dichloro derivative, which is a key intermediate for introducing various substituents. researchgate.net For example, substitution with morpholine followed by a Suzuki coupling reaction can be used to introduce aryl groups and build molecular complexity. nih.gov

While these methods are effective, there is a growing emphasis on developing more efficient and sustainable synthetic strategies. This includes the exploration of one-pot reactions, microwave-assisted synthesis, and the use of greener solvents and catalysts. For instance, hetero Diels-Alder reactions, which are a type of [4+2] cycloaddition, offer a powerful tool for the construction of the thiopyran ring system in a single step. nih.gov The development of microwave-assisted three-component reactions is another promising avenue for the rapid and efficient synthesis of related heterocyclic systems. nih.gov These advanced methodologies not only have the potential to reduce reaction times and improve yields but also align with the principles of green chemistry by minimizing waste and energy consumption.

The table below summarizes a common synthetic pathway to a key intermediate.

StepStarting MaterialReagentsProductDescription
1Methyl dimethyl 3,3'-thiodipropionateNaHMethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylateIntramolecular condensation to form the thiopyranone ring. researchgate.net
2Methyl 4-oxotetrahydro-2H-thiopyran-3-carboxylateUrea, NaOEt in EtOH7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine-2,4(3H,5H)-dioneFormation of the fused pyrimidine ring. researchgate.net
37,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine-2,4(3H,5H)-dionePOCl32,4-dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidineChlorination to create a reactive intermediate for further diversification. researchgate.net
42,4-dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidineMorpholine4-(2-chloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-4-yl)morpholineSelective substitution at the 4-position.
54-(2-chloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-4-yl)morpholine5-bromopyridin-2-amine, Suzuki coupling reagents5-(4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-yl)pyridin-2-amineIntroduction of an aryl group via a cross-coupling reaction. researchgate.netnih.gov

Exploration of New Pharmacological Targets for Thiopyrano[4,3-b]pyridine Derivatives

Much of the research on this compound derivatives has been concentrated on their potential as anticancer agents. Specifically, these compounds have been extensively investigated as inhibitors of the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway. nih.gov This pathway is frequently dysregulated in various human cancers, making it a prime target for therapeutic intervention. Derivatives of 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine have shown potent inhibitory activity against PI3K and mTOR kinases. nih.gov

Beyond the PI3K/mTOR pathway, researchers are beginning to explore other pharmacological targets for this class of compounds. One such target is aldose reductase (ALR2), an enzyme implicated in the development of diabetic complications. Spirohydantoin derivatives of a related thiopyrano[2,3-b]pyridine scaffold have demonstrated potent ALR2 inhibitory activity. atlantis-press.com This suggests that the broader family of thiopyranopyridines could be a valuable starting point for the design of new ALR2 inhibitors.

Furthermore, the structural similarities of these compounds to known inhibitors of other kinases, such as vascular endothelial growth factor receptor-2 (VEGFR-2) and human epidermal growth factor receptor 2 (HER-2), suggest that these could also be potential targets. The development of dual or multi-target inhibitors is a growing area of interest in drug discovery, and the thiopyranopyridine scaffold offers a promising platform for such endeavors.

The table below highlights some of the key pharmacological targets and the corresponding lead compounds.

Pharmacological TargetLead Compound ClassKey Findings
PI3K/mTOR4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivativesPotent inhibition of PI3Kα and mTOR kinases, with some compounds showing strong anti-proliferative activity in cancer cell lines. nih.govnih.gov
Aldose Reductase (ALR2)Spirohydantoin derivatives of thiopyrano[2,3-b]pyridinePotent inhibition of ALR2, with in vivo efficacy in preventing cataract development in a rat model of galactosemia. atlantis-press.com
Carbonic Anhydrase IX and XIIThiopyrano[2,3-d]thiazole-pyrazole hybridsSome derivatives have shown potent and selective inhibition of these tumor-associated carbonic anhydrase isoenzymes. nih.gov

Integration of Computational and Experimental Approaches for Rational Drug Design

The development of new drugs based on the this compound scaffold is increasingly being guided by a combination of computational and experimental methods. Molecular docking studies, for instance, are routinely used to predict the binding modes of newly designed compounds within the active site of their target proteins. This allows for a more rational approach to the design of new derivatives with improved potency and selectivity.

For example, docking simulations of thiopyranopyrimidine derivatives into the ATP-binding pocket of PI3K and mTOR have provided valuable insights into the key interactions that govern their inhibitory activity. These studies have helped to explain the observed structure-activity relationships, such as the impact of different substituents on the aryl ring at the C-4 position of the pyrimidine ring. nih.gov Similarly, docking studies of spirohydantoin derivatives into the active site of aldose reductase have been used to guide the prospective design of new analogues with enhanced inhibitory potential. atlantis-press.com

Molecular dynamics (MD) simulations are another powerful computational tool that can be used to study the dynamic behavior of ligand-protein complexes over time. These simulations can provide a more detailed understanding of the stability of the binding interactions and can help to identify key residues involved in the binding process. The integration of these computational approaches with traditional medicinal chemistry and biological testing creates a synergistic cycle of design, synthesis, and evaluation that can accelerate the drug discovery process.

Potential Applications Beyond Medicinal Chemistry (e.g., agrochemicals, materials science, radiopharmaceuticals)

While the majority of research on this compound and its derivatives has focused on their medicinal applications, there is growing interest in exploring their potential in other fields.

Agrochemicals: Pyridine-based compounds are a well-established class of agrochemicals, with many commercial products used as herbicides, insecticides, and fungicides. agropages.comiaea.org The unique physicochemical properties conferred by the pyridine (B92270) ring, often in combination with fluorine-containing substituents, contribute to their biological activity. agropages.com Related thieno[3,2-b]pyridine (B153574) scaffolds have recently been identified as promising lead structures for the development of novel fungicides. This suggests that the this compound core could also serve as a valuable template for the design of new agrochemicals. The introduction of this scaffold into new molecular designs could lead to the discovery of compounds with novel modes of action, which is crucial for combating the growing problem of pesticide resistance.

Radiopharmaceuticals: Radiopharmaceuticals are compounds containing a radioactive isotope that are used for diagnosis or therapy. The development of targeted radiopharmaceuticals, which can selectively deliver a radioactive payload to a specific biological target, is a major focus of current research. While there are no specific reports on the use of this compound in radiopharmaceuticals, a related thiopyrano[2,3-b]pyridine derivative has been labeled with iodine-125 (B85253) and evaluated for its potential as a tumor diagnostic agent. This demonstrates the feasibility of incorporating radionuclides into this class of heterocyclic compounds. Given the extensive research into the use of thiopyranopyrimidine derivatives as cancer-targeting agents, the development of radiolabeled versions for use in positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging, or for targeted radionuclide therapy, represents a logical and promising future research direction.

Materials Science: The application of this compound derivatives in materials science is a largely unexplored area. However, the rigid, heterocyclic nature of this scaffold, combined with the potential for extensive functionalization, suggests that it could be a useful building block for the synthesis of novel organic materials. Potential applications could include organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as components of advanced polymers with unique thermal or electronic properties. Further research is needed to investigate the photophysical and electronic properties of this class of compounds to assess their suitability for these applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 7,8-dihydro-5H-thiopyrano[4,3-b]pyridine derivatives?

  • Methodological Answer : A widely used approach involves cyclocondensation reactions. For example, thiopyrano-pyridine analogs can be synthesized by reacting substituted barbituric acids or thiobarbituric acids with aldehydes under acidic conditions (e.g., acetic acid/acetic anhydride with catalytic H₂SO₄). This method yields fused thiopyrano-pyridine cores, as demonstrated in the synthesis of pyrano[2,3-d]pyrimidine derivatives . Key steps include temperature control (110–115°C) and purification via ethanol washing .

Q. How is crystallographic characterization performed for thiopyrano-pyridine derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Parameters such as unit cell dimensions (e.g., monoclinic system with space group P2₁/c, β = 96.689°) and refinement metrics (R factor ≤0.046, data-to-parameter ratio ≥13.3) ensure structural accuracy. Hydrogen bonding and π-π stacking interactions are critical for validating molecular packing .

Q. What spectroscopic techniques are essential for structural validation of thiopyrano-pyridine compounds?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.2–8.5 ppm, thiopyran methyl groups at δ 1.2–2.1 ppm).
  • Mass Spectrometry (MS) : Confirms molecular ion peaks (e.g., m/z 391.90 for C₂₂H₁₈ClN₃S) .
  • IR Spectroscopy : Identifies functional groups (e.g., C=S stretches at 1050–1150 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for thiopyrano-pyridine derivatives?

  • Methodological Answer : Discrepancies in bond lengths/angles (e.g., C–C vs. C–S) may arise from dynamic disorder or solvent effects. Strategies include:

  • Re-refining data with higher-resolution crystals.
  • Comparing with DFT-optimized geometries to identify outliers .
  • Cross-validating with spectroscopic data (e.g., NMR coupling constants) .

Q. What computational methods are suitable for predicting the physicochemical properties of thiopyrano-pyridine derivatives?

  • Methodological Answer :

  • DFT Calculations : Optimize molecular geometry and calculate electrostatic potentials (e.g., using B3LYP/6-31G* basis sets).
  • ADMET Prediction : Tools like SwissADME assess drug-likeness (e.g., logP ≤5, TPSA ≤140 Ų) .
  • Molecular Docking : Screens for bioactivity by simulating interactions with target proteins (e.g., kinases) .

Q. How can synthesis yields of thiopyrano-pyridine derivatives be optimized?

  • Methodological Answer :

  • Catalytic Optimization : Use p-toluenesulfonic acid (PTSA) or POCl₃ to accelerate cyclization .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, acetic acid) improve reaction homogeneity .
  • Stoichiometric Adjustments : Excess aldehyde (1.5–2.0 eq.) drives condensation to completion .

Q. What strategies mitigate challenges in isolating thiopyrano-pyridine products from reaction mixtures?

  • Methodological Answer :

  • Chromatography : Use silica gel columns with ethyl acetate/hexane gradients (e.g., 3:7 to 7:3).
  • Recrystallization : Ethanol or acetonitrile effectively removes unreacted starting materials .
  • Acid-Base Extraction : Exploit solubility differences (e.g., basic workup to isolate neutral products) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.